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molecular formula C11H11NO B8637480 (2-Methyl-indol-1-yl)-acetaldehyde

(2-Methyl-indol-1-yl)-acetaldehyde

Cat. No. B8637480
M. Wt: 173.21 g/mol
InChI Key: VBCBRXVHTTYCSH-UHFFFAOYSA-N
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Patent
US07943652B2

Procedure details

A solution of (2-methyl-indol-1-yl)-acetic acid ethyl ester (400 mL, 1.97 mmol) in dimethoxyethane-dichloromethane (1:1, 30 mL) was cooled to −70° C. and treated with a solution of diisobutyl aluminum hydride in cyclohexane (3.9 mL, 1.0 M). The reaction was stirred at −70° C. for 4 h, quenched with an aqueous solution of hydrochloric acid (80 mL, 1 N) and extracted with ethyl acetate. The organic layers were combined, dried over sodium sulfate, filtered and concentrated, and the residue was purified to give (2-methyl-indol-1-yl)-acetaldehyde (234 mg, 75% yield). LCMS (m/z): 206.1 (M+1).
Quantity
400 mL
Type
reactant
Reaction Step One
Name
dimethoxyethane dichloromethane
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.9 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[CH2:5][N:6]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=[C:7]1[CH3:15])C.[H-].C([Al+]CC(C)C)C(C)C>C(COC)OC.ClCCl.C1CCCCC1>[CH3:15][C:7]1[N:6]([CH2:5][CH:4]=[O:3])[C:14]2[C:9]([CH:8]=1)=[CH:10][CH:11]=[CH:12][CH:13]=2 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
400 mL
Type
reactant
Smiles
C(C)OC(CN1C(=CC2=CC=CC=C12)C)=O
Name
dimethoxyethane dichloromethane
Quantity
30 mL
Type
solvent
Smiles
C(OC)COC.ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
3.9 mL
Type
solvent
Smiles
C1CCCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at −70° C. for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with an aqueous solution of hydrochloric acid (80 mL, 1 N)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC=1N(C2=CC=CC=C2C1)CC=O
Measurements
Type Value Analysis
AMOUNT: MASS 234 mg
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 68.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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